molecular formula C17H36O3 B1587478 1,1,1-Tributoxypentane CAS No. 62007-51-6

1,1,1-Tributoxypentane

Cat. No.: B1587478
CAS No.: 62007-51-6
M. Wt: 288.5 g/mol
InChI Key: YUIXLOBIXABLRJ-UHFFFAOYSA-N
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Description

1,1,1-Tributoxypentane is an organic compound with the molecular formula C17H36O3. It is also known by its IUPAC name, this compound . This compound is characterized by its three butoxy groups attached to a pentane backbone. It is a mono-constituent substance of organic origin .

Chemical Reactions Analysis

1,1,1-Tributoxypentane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Tributoxypentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-tributoxypentane involves its interaction with molecular targets through its butoxy groups. These interactions can lead to the formation of various intermediates and products, depending on the specific pathways involved. The compound’s effects are mediated through its ability to participate in esterification, oxidation, and reduction reactions .

Comparison with Similar Compounds

1,1,1-Tributoxypentane can be compared with other similar compounds, such as:

    1,1,1-Tributoxyhexane: Similar in structure but with a hexane backbone.

    1,1,1-Tributoxybutane: Similar in structure but with a butane backbone.

    1,1,1-Tributoxypropane: Similar in structure but with a propane backbone.

The uniqueness of this compound lies in its specific pentane backbone, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

1,1,1-tributoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O3/c1-5-9-13-17(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIXLOBIXABLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(OCCCC)(OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211057
Record name 1,1,1-Tributoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62007-51-6
Record name 1,1,1-Tributoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62007-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Tributoxypentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062007516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1-Tributoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40211057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-tributoxypentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.589
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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